Florbetaben

Description

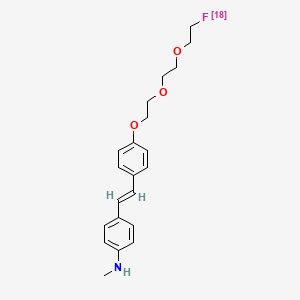

Structure

3D Structure

Propriétés

Key on ui mechanism of action |

Florbetaben F18 is a F18-labeled stilbene derivative, which binds to β-amyloid plaques in the brain. The F 18 isotope produces a positron signal that is detected by a PET scanner. |

|---|---|

Numéro CAS |

902143-01-5 |

Formule moléculaire |

C21H26FNO3 |

Poids moléculaire |

358.4 g/mol |

Nom IUPAC |

4-[(E)-2-[4-[2-[2-(2-(18F)fluoroethoxy)ethoxy]ethoxy]phenyl]ethenyl]-N-methyl(18F)aniline |

InChI |

InChI=1S/C21H26FNO3/c1-23-20-8-4-18(5-9-20)2-3-19-6-10-21(11-7-19)26-17-16-25-15-14-24-13-12-22/h2-11,23H,12-17H2,1H3/b3-2+/i22-1 |

Clé InChI |

NCWZOASIUQVOFA-FWZJPQCDSA-N |

SMILES isomérique |

CNC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)OCCOCCOCC[18F] |

SMILES canonique |

CNC1=CC=C(C=C1)C=CC2=CC=C(C=C2)OCCOCCOCCF |

Autres numéros CAS |

902143-01-5 |

Synonymes |

18F-BAY94-9172 18F-florbetaben 4-(N-methylamino)-4'-(2-(2-(2-fluoroethoxy)ethoxy)ethoxy)stilbene BAY 94-9172 BAY94 9172 BAY94-9172 florbetaben |

Origine du produit |

United States |

Foundational & Exploratory

A Deep Dive into the Amyloid-Beta Binding Mechanism of Florbetaben ([¹⁸F])

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florbetaben ([¹⁸F]) is a fluorine-18 (B77423) radiolabeled stilbene (B7821643) derivative that has emerged as a critical tool in the diagnostic imaging of amyloid-beta (Aβ) plaques, a core pathological hallmark of Alzheimer's disease. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's interaction with Aβ aggregates, details on its binding characteristics, and comprehensive protocols for key experimental evaluations.

Core Mechanism of Action: High-Affinity Binding to Fibrillar Amyloid-Beta

This compound's diagnostic efficacy lies in its ability to cross the blood-brain barrier and bind with high affinity and specificity to the fibrillar form of amyloid-beta plaques. The core of its mechanism is the interaction with the characteristic cross-β-sheet structure of these amyloid deposits.[1]

Upon intravenous administration, this compound rapidly enters the brain and preferentially accumulates in regions with high Aβ plaque density. Its molecular structure, a neutral stilbene derivative, facilitates its passage across the blood-brain barrier. The binding to Aβ plaques is non-covalent, driven by hydrophobic interactions and shape complementarity between the this compound molecule and the β-sheet conformation of aggregated Aβ peptides.

The fluorine-18 isotope incorporated into the this compound molecule is a positron emitter. When a positron emitted from ¹⁸F annihilates with an electron in the surrounding tissue, it produces two gamma photons that travel in opposite directions. These photons are detected by a Positron Emission Tomography (PET) scanner, allowing for the three-dimensional visualization and quantification of Aβ plaque distribution in the brain.

A key feature of this compound is its high specificity for Aβ plaques over other protein aggregates, such as neurofibrillary tangles composed of hyperphosphorylated tau protein or α-synuclein aggregates found in Lewy bodies.[2] This selectivity is crucial for the differential diagnosis of Alzheimer's disease from other neurodegenerative disorders.

Quantitative Binding Data

The binding affinity of this compound for amyloid-beta plaques has been characterized through in vitro binding assays using synthetic Aβ fibrils and homogenates of postmortem human brain tissue from Alzheimer's disease patients. The dissociation constant (Kd) is a measure of the binding affinity, with lower values indicating a stronger interaction.

| Parameter | Value | Method | Source Tissue |

| Kd | 16 nM and 135 nM | In vitro saturation binding assay | Frontal cortex homogenates from AD patients |

This table summarizes the reported dissociation constants (Kd) for this compound binding to amyloid-beta plaques.

Experimental Protocols

In Vitro Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of unlabeled this compound by measuring its ability to compete with a radiolabeled ligand for binding to amyloid-beta aggregates.

1. Preparation of Aβ Aggregates:

-

Synthesized Aβ(1-42) peptide is dissolved in a solvent such as hexafluoroisopropanol (HFIP) to ensure a monomeric state.

-

The solvent is evaporated to create a peptide film.

-

The peptide film is reconstituted in a physiological buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 10-20 µM.

-

The solution is incubated at 37°C with gentle agitation for 24-48 hours to induce fibril formation. Confirmation of aggregation can be performed using Thioflavin T (ThT) fluorescence assay or transmission electron microscopy (TEM).

2. Competitive Binding Assay Protocol:

-

In a 96-well microplate, a fixed concentration of pre-formed Aβ aggregates is incubated with a fixed concentration of a radiolabeled competitor (e.g., [³H]-Pittsburgh Compound B or another suitable radioligand).

-

Increasing concentrations of unlabeled this compound are added to the wells.

-

The plate is incubated at room temperature for a specified period (e.g., 2 hours) to reach equilibrium.

-

The reaction is terminated by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

The filters are washed with ice-cold buffer to remove non-specific binding.

-

The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

-

The data are plotted as the percentage of specific binding of the radioligand against the logarithm of the this compound concentration.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.

-

The Ki (dissociation constant for this compound) can be calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Autoradiography

This protocol describes the visualization of this compound binding to amyloid-beta plaques in postmortem human brain tissue sections.

1. Tissue Preparation:

-

Postmortem human brain tissue from diagnosed Alzheimer's disease patients and healthy controls is snap-frozen.

-

The tissue is sectioned into thin slices (e.g., 20 µm) using a cryostat and mounted on microscope slides.

2. Autoradiography Protocol:

-

The tissue sections are pre-incubated in a buffer (e.g., phosphate-buffered saline) to rehydrate.

-

The sections are then incubated with a solution containing [³H]-Florbetaben (e.g., 5 nM) in the same buffer for a defined period (e.g., 60 minutes) at room temperature.

-

To determine non-specific binding, adjacent sections are incubated with [³H]-Florbetaben in the presence of a high concentration of an unlabeled competitor (e.g., 1 µM of unlabeled this compound or another amyloid-binding compound).

-

Following incubation, the sections are washed in a series of ice-cold buffer solutions to remove unbound radioligand.

-

The slides are dried and apposed to a phosphor imaging plate or autoradiographic film for a period of several days to weeks, depending on the signal intensity.

3. Data Analysis:

-

The resulting autoradiograms are analyzed using a densitometry system.

-

The specific binding is calculated by subtracting the non-specific binding from the total binding in corresponding brain regions.

-

The distribution and density of this compound binding can be correlated with the histopathological distribution of amyloid plaques identified by immunohistochemistry on adjacent sections.

Preclinical PET Imaging in Transgenic Mouse Models

This protocol provides a general workflow for in vivo imaging of amyloid-beta plaques in transgenic mouse models of Alzheimer's disease using this compound PET.

1. Animal Model:

-

Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with mutations associated with familial Alzheimer's disease (e.g., APPswe/PS1dE9) are commonly used.

2. PET Imaging Protocol:

-

The mouse is anesthetized using isoflurane.

-

A tail vein catheter is inserted for intravenous injection of the radiotracer.

-

A bolus of [¹⁸F]-Florbetaben (typically 5-15 MBq) is injected intravenously.

-

The animal is placed in a small-animal PET scanner.

-

A dynamic or static PET scan is acquired. For static scans, an uptake period of 30-60 minutes is common, followed by a 30-minute scan.

-

Attenuation correction is performed using a CT scan.

3. Data Analysis:

-

The PET images are reconstructed and co-registered with a magnetic resonance imaging (MRI) template of a mouse brain for anatomical reference.

-

Regions of interest (ROIs) are drawn on specific brain areas (e.g., cortex, hippocampus) and a reference region with low amyloid deposition (e.g., cerebellum).

-

The standardized uptake value ratio (SUVR) is calculated by dividing the mean uptake in a target ROI by the mean uptake in the reference region.

-

SUVR values are compared between transgenic and wild-type control mice to assess the level of specific this compound binding to amyloid plaques.

Clinical PET Imaging in Humans

This protocol outlines the standard procedure for performing a this compound PET scan in human subjects being evaluated for cognitive impairment.

1. Subject Preparation:

-

No special preparation such as fasting is required.

-

The subject should be comfortably positioned in the PET scanner to minimize motion artifacts.

2. PET Imaging Protocol:

-

A single intravenous bolus of approximately 300 MBq (8.1 mCi) of this compound is administered.

-

A static PET scan is typically acquired for 15-20 minutes, starting 90 to 110 minutes after the injection.

-

The head should be positioned to include the entire brain within the scanner's field of view.

-

Attenuation correction is performed using a low-dose CT scan.

3. Image Interpretation:

-

The reconstructed PET images are visually assessed by a trained nuclear medicine physician or radiologist.

-

The images are evaluated for the presence and extent of cortical gray matter uptake of this compound.

-

A positive scan is characterized by increased tracer uptake in the cortical gray matter, where the signal is greater than in the adjacent white matter. A negative scan shows more prominent uptake in the white matter compared to the gray matter.

-

The interpretation is typically made on a regional basis, assessing areas such as the frontal, temporal, parietal, and posterior cingulate cortices.

Visualizations

Caption: Mechanism of this compound binding to amyloid-beta plaques for PET imaging.

Caption: Experimental workflow for evaluating this compound's binding properties.

References

early preclinical research on [18F]Florbetaben

An In-depth Technical Guide to the Early Preclinical Research of [18F]Florbetaben

Introduction

[18F]this compound is a fluorine-18 (B77423) labeled stilbene (B7821643) derivative developed for Positron Emission Tomography (PET) imaging to visualize β-amyloid (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease (AD).[1] Its development was driven by the need for a PET tracer with a longer half-life than the carbon-11 (B1219553) labeled Pittsburgh Compound-B (PiB), allowing for wider clinical accessibility.[1] This technical guide provides a comprehensive overview of the core preclinical research that established the foundation for the clinical development of [18F]this compound. The focus is on the in vitro and in vivo studies that characterized its binding affinity, specificity, pharmacokinetics, and efficacy in animal models of AD.

In Vitro Characterization: Binding Affinity and Specificity

The initial preclinical evaluation of [18F]this compound focused on its in vitro binding characteristics to determine its affinity and specificity for Aβ plaques. These studies are crucial for validating a new tracer's potential for accurately detecting the target pathology.

Binding Affinity

In vitro studies demonstrated that this compound binds with high affinity to Aβ aggregates.[2] Competition binding assays using postmortem AD brain homogenates revealed a high binding affinity.[2] Specifically, one study determined the dissociation constant (Kd) to be 6.70 ± 0.30 nM in AD brain homogenates.[2] Another study reported an inhibitory constant (Ki) of 6.7 nM.[3] These nanomolar binding affinities are indicative of a strong interaction with the target Aβ plaques.[1]

Specificity and Selectivity

A critical aspect of a viable Aβ tracer is its selectivity for β-amyloid over other protein aggregates commonly found in neurodegenerative diseases, such as tau tangles and α-synuclein deposits. Autoradiography studies on postmortem human brain sections from patients with AD, dementia with Lewy bodies (DLB), and frontotemporal dementia (FTLD) have been instrumental in demonstrating the specificity of [18F]this compound.[1][4] These studies showed that [18F]this compound exclusively binds to Aβ plaques in AD brain tissue and does not bind to tau pathology or α-synuclein aggregates.[1][4] Even at concentrations thousands of times higher than those used in PET scans, the non-radioactive form, [19F]-florbetaben, did not show binding to tau or α-synuclein aggregates.[4]

Quantitative In Vitro Binding Data

| Parameter | Value | Method/Tissue | Reference |

| K | 6.70 ± 0.30 nM | Saturation binding assay with [18F]this compound | [2] |

| K | 6.7 nM | Competition assay vs. [3H]PiB in AD brain homogenates | [3] |

| IC | 146 nM | Inhibition of [125I]IMPY binding | [5] |

Experimental Protocols

In Vitro Binding Affinity Assay (Saturation Assay):

-

Tissue Preparation: Postmortem human brain tissue from confirmed AD patients and healthy controls is homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Incubation: Aliquots of the brain homogenate are incubated with increasing concentrations of [18F]this compound.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of a competing non-radioactive ligand) from total binding. The dissociation constant (K

d) and maximum binding capacity (Bmax) are determined by non-linear regression analysis of the saturation curve.

Autoradiography on Human Brain Tissue:

-

Tissue Sectioning: Cryostat sections (e.g., 10-20 µm) of postmortem human brain tissue from various neurodegenerative diseases are mounted on glass slides.

-

Incubation: The sections are incubated with a solution containing [18F]this compound (typically at a low nanomolar concentration) in a buffer.

-

Washing: The sections are washed in buffer to remove unbound radiotracer.

-

Exposure: The dried, labeled sections are apposed to a phosphor imaging plate or autoradiographic film for a specified period.

-

Imaging and Analysis: The imaging plate is scanned, and the resulting digital autoradiograms are analyzed. The distribution and density of the radiotracer binding are compared with adjacent sections stained with immunohistochemistry for Aβ, tau, and α-synuclein to confirm binding specificity.[1]

Visualization of In Vitro Validation Workflow

In Vivo Preclinical Evaluation in Animal Models

Following promising in vitro results, the preclinical evaluation of [18F]this compound progressed to in vivo studies using transgenic animal models of Alzheimer's disease. These studies were essential to assess its ability to cross the blood-brain barrier, its pharmacokinetic profile, and its capacity to detect Aβ plaques in a living organism.

Transgenic Animal Models

Preclinical PET imaging studies for [18F]this compound have utilized well-established transgenic mouse models that overexpress human amyloid precursor protein (APP) with mutations, leading to age-dependent Aβ plaque deposition. Commonly used models include the APP/PS1 and APPswe/PS1dE9 mice.[2][6]

In Vivo PET Imaging

Small animal PET imaging studies demonstrated significantly higher uptake and retention of [18F]this compound in the brains of aged transgenic mice compared to their wild-type counterparts.[6] The cerebral uptake was particularly evident in regions known for high plaque deposition, such as the cortex and hippocampus.[6] Quantitative analysis using Standardized Uptake Value Ratios (SUVR), with the cerebellum often used as a reference region, showed a clear distinction between transgenic and control animals.[2][7] For instance, in one study, the SUVR for [18F]this compound in APP/PS1 transgenic mice was 1.35 ± 0.06.[2] Another study comparing different transgenic models reported SUVRs in APPswe/PS2 mice increasing from 0.95 at five months to 1.39 at 19 months, correlating with plaque progression.[8]

Pharmacokinetics and Biodistribution

The pharmacokinetic properties of [18F]this compound are suitable for brain imaging. Studies in healthy mice showed good initial brain uptake followed by a relatively fast washout from the brain.[2] Ex vivo brain uptake studies in BALB/c mice showed brain uptake kinetics.[2] In humans, brain radioactivity uptake is rapid, reaching a maximum of approximately 6% of the injected dose at 10 minutes post-injection.[1] The tracer is primarily eliminated via the hepatobiliary system, with a mean biological half-life of about 1 hour in plasma.[1][9]

Metabolism

Preclinical and clinical studies have shown that [18F]this compound is metabolized after intravenous injection.[9] In human plasma, only about 6% of the radioactivity at 60 minutes post-injection corresponds to the unchanged parent compound.[9] The metabolites are generally more polar, which limits their ability to cross the blood-brain barrier and interfere with the imaging signal.[10]

Quantitative In Vivo Data

Table 2: In Vivo PET Imaging in Transgenic Mice

| Animal Model | Age (months) | Brain Region | SUVR (Transgenic) | SUVR (Control) | Reference |

|---|---|---|---|---|---|

| APP/PS1 | 24 | Global Cortex | 1.35 ± 0.06 | - | [2] |

| APPswe/PS1dE9 | 12 | Hippocampus | Significantly higher than WT | - | [6] |

| APPswe/PS2 | 19 | Cortex | 1.39 ± 0.09 | 0.95 ± 0.03 | [8] |

| AD Mice | - | - | 1.06 | 0.81 |[7] |

Table 3: Brain Uptake Kinetics in Wild-Type Mice

| Tracer | Time Post-Injection | Brain Uptake (%ID/g) | Reference |

|---|---|---|---|

| [18F]this compound | 5 min | - | [2] |

| [18F]this compound | 30 min | - |[2] |

Experimental Protocols

Small Animal PET Imaging Protocol:

-

Animal Preparation: Aged transgenic mice (e.g., APP/PS1) and age-matched wild-type controls are used. The animals are anesthetized for the duration of the procedure (e.g., with isoflurane).[8]

-

Radiotracer Injection: A bolus of [18F]this compound (e.g., 10.2 ± 2.1 MBq) is injected intravenously via the tail vein.[8]

-

PET Scan Acquisition: Dynamic or static PET scans are acquired using a small animal PET scanner. A typical static scan might be acquired for 30-60 minutes post-injection.[8] A transmission scan using a radioactive source (e.g., 57Co) is performed for attenuation correction.[8]

-

Image Reconstruction and Analysis: PET images are reconstructed using standard algorithms (e.g., OSEM). For quantitative analysis, regions of interest (ROIs) are drawn on specific brain areas (e.g., cortex, hippocampus, cerebellum), often guided by co-registered MRI or CT images.

-

SUVR Calculation: The Standardized Uptake Value (SUV) is calculated for each ROI. The SUVR is then determined by dividing the SUV of a target region (e.g., cortex) by the SUV of a reference region (e.g., cerebellum).

-

Ex Vivo Validation: After the final imaging session, brains are often extracted for ex vivo validation through autoradiography and histological staining (e.g., methoxy-X04) to correlate the PET signal with the actual plaque load.[11]

Visualization of In Vivo Experimental Workflow

Radiosynthesis of [18F]this compound

The feasibility of routine clinical use of an 18F-labeled tracer heavily depends on a reliable and efficient radiosynthesis method.

Synthesis Procedure

The automated radiosynthesis of [18F]this compound is typically performed via a one-step nucleophilic fluorination.[12] The process involves the reaction of a precursor molecule, such as a tosylate or mesylate derivative, with [18F]fluoride.[12] A common precursor is the Boc-protected version, which requires a subsequent deprotection step with acid.[13]

The general automated synthesis process is as follows:

-

[18F]Fluoride Production and Trapping: [18F]Fluoride is produced in a cyclotron and trapped on an anion-exchange cartridge.

-

Elution and Drying: The [18F]fluoride is eluted into a reaction vessel with a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate, followed by azeotropic drying.

-

Radiolabeling: The precursor, dissolved in a suitable solvent (e.g., DMSO), is added to the dried [18F]fluoride, and the reaction mixture is heated.[13]

-

Deprotection (if necessary): If a protected precursor is used, an acid (e.g., HCl) is added, and the mixture is heated to remove the protecting group.[13]

-

Purification: The crude product is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).

-

Formulation: The collected HPLC fraction is reformulated into a physiologically acceptable solution for injection.

Automated synthesis modules are commonly used to ensure reproducibility and radiation safety.[12] The total synthesis time is typically around 50-55 minutes, with radiochemical yields in the range of 20-25% (uncorrected) and high radiochemical purity (>95%).[12][13]

Visualization of Radiosynthesis Pathway

Conclusion

The provided a robust foundation for its successful translation into clinical use. In vitro studies unequivocally demonstrated its high affinity and specificity for β-amyloid plaques over other protein aggregates.[1][4] Subsequent in vivo studies in transgenic animal models confirmed its ability to penetrate the blood-brain barrier and specifically bind to Aβ plaques in a manner that correlated with plaque pathology.[6][8] The favorable pharmacokinetic profile and the development of an efficient, automated radiosynthesis process further supported its viability as a clinical diagnostic tool.[1][12] Collectively, these preclinical data were pivotal in establishing [18F]this compound as a reliable and valuable PET tracer for the in vivo assessment of cerebral β-amyloid load.

References

- 1. Beta-amyloid imaging with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FIBT versus this compound and PiB: a preclinical comparison study with amyloid-PET in transgenic mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. In vitro characterization of [18F]-florbetaben, an Aβ imaging radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound for PET Imaging of Beta-Amyloid Plaques in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [18F]-florbetaben PET/CT Imaging in the Alzheimer's Disease Mouse Model APPswe/PS1dE9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative study of 18F-labeled PET radiopharmaceuticals in an Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cross-Sectional Comparison of Small Animal [18F]-Florbetaben Amyloid-PET between Transgenic AD Mouse Models | PLOS One [journals.plos.org]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Ethnic comparison of pharmacokinetics of 18F-florbetaben, a PET tracer for beta-amyloid imaging, in healthy Caucasian and Japanese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cross-Sectional Comparison of Small Animal [18F]-Florbetaben Amyloid-PET between Transgenic AD Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Automated synthesis of [18F]this compound as Alzheimer's disease imaging agent based on a synthesis module system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A simple and efficient automated microvolume radiosynthesis of [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Florbetaben to Aβ Plaques: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro binding characteristics of Florbetaben, a radiotracer used for the imaging of amyloid-β (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. This document summarizes quantitative binding data, details experimental methodologies, and presents visual workflows to facilitate a comprehensive understanding of this compound's interaction with Aβ aggregates.

Quantitative Binding Affinity Data

This compound exhibits a high binding affinity for Aβ plaques in the nanomolar range. The following table summarizes the key quantitative metrics from in vitro studies conducted on postmortem human brain tissue from Alzheimer's disease (AD) patients.

| Radiotracer | Preparation | Assay Type | K_d (nM) | K_i (nM) | Reference |

| [¹⁸F]this compound | Post-mortem AD brain homogenates | Not specified | 6.70 ± 0.30 | - | [1] |

| [³H]this compound | Frontal cortex homogenates from AD patients | Saturation Binding | 16 and 135 (two binding sites) | - | [2] |

| [³H]this compound | sAD frontal cortex | Competitive Binding (vs. unlabeled this compound) | - | 0.1 and 190 (two binding sites) | [3] |

| [³H]this compound | sAD frontal cortex | Competitive Binding (vs. Resveratrol) | - | 238 | [3] |

Experimental Protocols

A thorough understanding of the experimental conditions is crucial for the interpretation of binding affinity data. This section outlines the detailed methodologies for the key in vitro experiments cited.

Brain Tissue Homogenate Preparation for Binding Assays

This protocol describes the preparation of brain tissue homogenates suitable for saturation and competitive binding assays.

Materials:

-

Frozen postmortem human brain tissue (e.g., frontal cortex) from confirmed AD and control cases.

-

Lysis Buffer: 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, supplemented with a protease inhibitor cocktail.

-

Sucrose Buffer: Lysis buffer containing 10% sucrose.

-

Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

-

Homogenizer (e.g., Dounce or Potter-Elvehjem).

-

High-speed centrifuge.

-

Protein quantification assay kit (e.g., BCA assay).

Procedure:

-

Frozen brain tissue is weighed and homogenized in 20 volumes of ice-cold lysis buffer.

-

The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove large tissue debris.

-

The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the cell membranes.

-

The membrane pellet is washed by resuspension in fresh lysis buffer followed by another round of high-speed centrifugation.

-

The final pellet is resuspended in a sucrose-containing buffer, which acts as a cryoprotectant, aliquoted, and stored at -80°C until use.

-

A small aliquot of the homogenate is used to determine the total protein concentration using a standard protein assay.

Saturation Radioligand Binding Assay

This assay is performed to determine the equilibrium dissociation constant (K_d) and the maximum number of binding sites (B_max) of a radioligand for its target.

Materials:

-

Prepared brain tissue homogenate.

-

Radiolabeled this compound (e.g., [³H]this compound).

-

Unlabeled this compound (for determining non-specific binding).

-

Assay Buffer.

-

96-well microplates.

-

Filter mats (e.g., GF/C filters presoaked in 0.3% polyethyleneimine).

-

Filtration apparatus.

-

Scintillation counter and scintillation cocktail.

Procedure:

-

On the day of the assay, the frozen membrane preparation is thawed and resuspended in the final assay buffer.

-

The assay is set up in a 96-well plate with a final volume of 250 µL per well.

-

To each well, add a specific amount of membrane homogenate (typically 50-120 µg of protein for tissue).

-

A range of increasing concentrations of the radioligand (e.g., 8 different concentrations from 0.2 to 20 nM) is added to the wells.

-

For the determination of non-specific binding, a parallel set of wells is prepared with the addition of a high concentration of unlabeled this compound.

-

The plate is incubated (e.g., at 30°C for 60 minutes) with gentle agitation to reach equilibrium.

-

The incubation is terminated by rapid vacuum filtration through pre-soaked filter mats, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.

-

The filters are dried, and the trapped radioactivity is measured using a scintillation counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding at each radioligand concentration. The data is then analyzed using non-linear regression to determine the K_d and B_max values.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (K_i) of an unlabeled compound by measuring its ability to compete with a radioligand for binding to a target.

Procedure: The procedure is similar to the saturation binding assay, with the key difference being the composition of the incubation mixture.

-

A fixed concentration of the radioligand is used in all wells.

-

Increasing concentrations of the unlabeled competitor compound (e.g., unlabeled this compound or another compound of interest) are added to the wells.

-

The incubation, filtration, and counting steps are performed as described for the saturation assay.

-

The data, showing the displacement of the radioligand by the competitor, is used to calculate the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

The K_i value is then calculated from the IC50 value using the Cheng-Prusoff equation: K_i = IC50 / (1 + ([L]/K_d)), where [L] is the concentration of the radioligand and K_d is its dissociation constant.

In Vitro Autoradiography

This technique is used to visualize the distribution of radioligand binding sites in tissue sections.

Materials:

-

Frozen postmortem human brain sections (typically 10-20 µm thick) mounted on microscope slides.

-

Radiolabeled this compound (e.g., [¹⁸F]this compound or [³H]this compound).

-

Pre-incubation buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4, with protease inhibitors).

-

Incubation buffer containing the radioligand.

-

Wash buffer (ice-cold).

-

Phosphor imaging plates or autoradiography film.

-

Imaging system (phosphor imager or film developer).

Procedure:

-

Frozen brain sections are brought to room temperature.

-

The sections are pre-incubated in buffer to remove endogenous substances that might interfere with binding.

-

The slides are then incubated with a solution containing a specific concentration of the radiolabeled this compound (e.g., 2.5 nM for [³H]this compound) in a humidified chamber.

-

To determine non-specific binding, adjacent sections are incubated with the radioligand in the presence of a high concentration of an unlabeled competitor.

-

Following incubation, the slides are washed multiple times in ice-cold buffer to remove unbound radioligand.

-

The slides are then briefly rinsed in distilled water and dried.

-

The dried sections are exposed to a phosphor imaging plate or autoradiography film.

-

The resulting image reveals the distribution and density of this compound binding sites in the brain tissue.

Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflows described above.

Caption: Workflow for Brain Tissue Homogenate Preparation.

Caption: Workflow for Saturation and Competitive Binding Assays.

Caption: Workflow for In Vitro Autoradiography.

References

- 1. Early detection of amyloid load using 18F-florbetaben PET - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. In vitro Characterization of the Regional Binding Distribution of Amyloid PET Tracer this compound and the Glia Tracers Deprenyl and PK11195 in Autopsy Alzheimer's Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

discovery and chemical synthesis of Florbetaben

An In-depth Technical Guide to the Discovery and Chemical Synthesis of Florbetaben (¹⁸F)

Introduction

This compound (¹⁸F), marketed under the trade name Neuraceq®, is a fluorine-18 (B77423) radiolabeled stilbene (B7821643) derivative used as a diagnostic imaging agent for Positron Emission Tomography (PET) of the brain.[1][2] It is indicated for the estimation of β-amyloid neuritic plaque density in the brains of adult patients with cognitive impairment who are being evaluated for Alzheimer's disease (AD) and other causes of cognitive decline.[2][3] The presence of β-amyloid plaques is a key pathological hallmark of Alzheimer's disease.[4] this compound's ability to bind to these plaques allows for their in vivo visualization, aiding in the differential diagnosis of dementia.[1][5] The development of an ¹⁸F-labeled tracer like this compound, with a half-life of approximately 110 minutes, allows for broader distribution to PET centers, including those without an on-site cyclotron, a limitation of earlier ¹¹C-based tracers.[1][4]

Discovery and Development

The journey of this compound began with the need for a reliable in vivo biomarker for Alzheimer's disease.[6] Initially known as BAY94-9172, it was developed to specifically bind to β-amyloid plaques.[7][8] In vitro studies as early as 2005 demonstrated its binding affinity to these plaques on human brain samples.[2] The tracer successfully completed a comprehensive global multicenter phase 0–III development program, which validated its diagnostic accuracy and safety.[1][9] This program led to its approval by the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) in 2014.[5][9]

Chemical Synthesis

The synthesis of [¹⁸F]this compound is a multi-step process that involves the preparation of a precursor molecule followed by a rapid radiolabeling reaction with fluorine-18. The most common approach is a two-step synthesis using an N-Boc-protected precursor.[10]

Precursor Synthesis

Several precursors for the radiosynthesis of this compound have been developed, with a common strategy involving a leaving group that can be easily displaced by the [¹⁸F]fluoride ion. One such precursor is a mesylate-protected compound. A reported method involves the synthesis of methanesulfonic acid 2-[2-(2-{4-[2-(4-methylamino-phenyl)-vinyl]-phenoxy}-ethoxy)-ethoxy]-ethyl ester.[8][11][12]

Radiosynthesis of [¹⁸F]this compound

The radiosynthesis is typically automated and performed in a synthesis module.[8][11] The process involves nucleophilic substitution of a precursor with [¹⁸F]fluoride, followed by deprotection and purification.

A common two-step, one-pot radiosynthesis proceeds as follows:

-

Radiofluorination : The N-Boc-protected mesylate precursor is reacted with [¹⁸F]fluoride. The [¹⁸F]fluoride is first activated by forming a complex with potassium carbonate and a cryptand like Kryptofix 2.2.2 (K₂₂₂). This reaction is typically carried out in an anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) at an elevated temperature (e.g., 130°C) for a short duration (e.g., 5-10 minutes).[10][13]

-

Deprotection : The resulting N-Boc-protected [¹⁸F]this compound intermediate is then deprotected by acid hydrolysis. This is achieved by adding an acid, such as hydrochloric acid (HCl), and heating the mixture (e.g., 90-120°C for 3-10 minutes).[10][11]

-

Purification : The crude product is neutralized and then purified. Purification is crucial to remove unreacted [¹⁸F]fluoride, the precursor, and any byproducts. This is typically achieved using high-performance liquid chromatography (HPLC).[8][11] The collected fraction containing [¹⁸F]this compound is then reformulated into an injectable solution, often involving solid-phase extraction (SPE) with a C18 cartridge.[10]

The entire automated process, from receiving the [¹⁸F]fluoride to the final formulated product, can be completed in approximately 50-55 minutes.[8][10]

Data Presentation

Table 1: In Vitro Binding Affinity of this compound

| Parameter | Value | Tissue Source | Method | Reference |

| Binding Sites | Two sites identified | Frontal cortex homogenates from AD patients | ³H-florbetaben in vitro binding | [14] |

| High-Affinity Site (Kd) | 16 nM | Frontal cortex homogenates from AD patients | ³H-florbetaben saturation binding | [14][15] |

| Low-Affinity Site (Kd) | 135 nM | Frontal cortex homogenates from AD patients | ³H-florbetaben saturation binding | [14][15] |

| IC₅₀ | 24 ± 5.4 nM | Synthetic Aβ₁₋₄₂ fibrils | Inhibition of ¹²⁵I-IMPY binding | [15] |

| Ki | 6.7 nM | Beta-amyloid | Not specified | [16] |

Table 2: Radiosynthesis and Quality Control of [¹⁸F]this compound

| Parameter | Value | Method/Conditions | Reference |

| Radiochemical Yield (uncorrected) | 20-25% | Automated synthesis, one-step nucleophilic fluorination | [8][11] |

| Radiochemical Yield (decay-corrected) | 49 ± 3% | Microvolume synthesis | [10] |

| Radiochemical Purity | > 95% | HPLC | [8][11] |

| Radiochemical Purity | > 98% | HPLC | [10] |

| Molar Activity | 338 ± 55 GBq/μmol | Microvolume synthesis | [10] |

| Total Synthesis Time | ~50-55 minutes | Automated synthesis module | [8][10] |

Table 3: Pharmacokinetics of [¹⁸F]this compound

| Parameter | Value | Population/Conditions | Reference |

| Biological Half-life | ~1 hour | AD dementia patients and healthy controls | [1] |

| Brain Radioactivity Uptake (Max) | ~6% of injected dose | 10 minutes post-injection | [1][17] |

| Plasma Protein Binding | > 98.5% | Not specified | [17] |

| Primary Elimination Route | Hepatobiliary system | AD dementia patients and healthy controls | [1] |

Table 4: Clinical Performance of this compound PET

| Parameter | Value | Comparison Standard | Population | Reference |

| Sensitivity | 80% | Clinical Diagnosis | Probable AD vs. Healthy Controls | [1][6] |

| Specificity | 91% | Clinical Diagnosis | Probable AD vs. Healthy Controls | [1][6] |

| Sensitivity | 97.9% | Postmortem Histopathology | Subjects with confirmed β-amyloid | [9] |

| Specificity | 88.9% | Postmortem Histopathology | Subjects without β-amyloid | [9] |

| Inter-reader Agreement (Kappa) | 0.66 | Postmortem Histopathology | All brain ROIs | [1] |

Mechanism of Action and Diagnostic Workflow

This compound is a fluorine-18 labeled benzothiazole (B30560) derivative that functions as a PET tracer by specifically binding to the fibrillar form of amyloid-beta (Aβ) aggregates, which constitute amyloid plaques.[4][18]

-

Administration and Distribution : this compound is administered intravenously.[18] Its chemical structure allows it to cross the blood-brain barrier, a critical step for reaching its target in the brain.[18]

-

Target Binding : Once in the brain, this compound exhibits high affinity and specificity for β-amyloid plaques.[1][14] It does not bind to other protein aggregates like tau or α-synuclein, ensuring the signal is specific to amyloid deposits.[1][14]

-

PET Signal Generation : The fluorine-18 isotope in this compound decays by emitting a positron. This positron travels a short distance before annihilating with an electron, producing two 511 keV gamma photons that travel in opposite directions.[18]

-

Imaging : A PET scanner detects these pairs of gamma photons. By reconstructing the origins of these annihilation events, a three-dimensional image of the tracer's distribution in the brain is created.[18] Areas with high concentrations of this compound correspond to regions with significant β-amyloid plaque density.

Caption: Mechanism of action for [¹⁸F]this compound PET imaging.

Experimental Protocols

Protocol 1: Automated Radiosynthesis of [¹⁸F]this compound

This protocol is adapted from described automated synthesis procedures.[8][10][11]

-

[¹⁸F]Fluoride Trapping and Elution : Aqueous [¹⁸F]fluoride is trapped on an anion-exchange cartridge. It is then eluted into the reactor vessel using a solution of potassium carbonate and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile (B52724) and water.

-

Azeotropic Drying : The solvent is removed by heating under a stream of nitrogen to azeotropically dry the [¹⁸F]fluoride-K₂₂₂ complex. This step is critical for ensuring a high-yield nucleophilic substitution.

-

Nucleophilic Fluorination : The Boc-protected precursor (e.g., 80 nmol) dissolved in 10 µL of anhydrous DMSO is added to the reactor.[10] The reaction mixture is heated to 130°C for 5 minutes to form the ¹⁸F-labeled intermediate.[10]

-

Hydrolysis (Deprotection) : After cooling, hydrochloric acid (e.g., 0.5 mL of 4 M HCl) is added to the reactor. The mixture is heated to 90°C for 3 minutes to remove the Boc protecting group.[10]

-

Neutralization and Purification : The reaction is cooled and neutralized with sodium hydroxide. The crude product is then loaded onto a semi-preparative HPLC system for purification. The mobile phase typically consists of an acetonitrile/water/buffer mixture.

-

Formulation : The HPLC fraction corresponding to [¹⁸F]this compound is collected into a flask containing sterile water. This solution is then passed through a C18 solid-phase extraction (SPE) cartridge, which traps the product. The cartridge is washed with water to remove HPLC solvents. The final product is eluted from the cartridge with a small volume of ethanol (B145695) (e.g., 150 µL) and then diluted with sterile saline for injection.[10]

-

Quality Control : The final product is tested for radiochemical purity (>95%), chemical purity, pH, residual solvents, and sterility before use.[8][11]

Caption: Workflow for the automated radiosynthesis of [¹⁸F]this compound.

Protocol 2: In Vitro Autoradiography with ³H-Florbetaben

This protocol describes a typical in vitro binding assay using postmortem human brain tissue.[1][19][20]

-

Tissue Preparation : Postmortem human brain tissue sections (e.g., 10-20 µm thick) from Alzheimer's disease patients and healthy controls are mounted on glass slides.

-

Pre-incubation : Slides are pre-incubated in a buffer (e.g., phosphate-buffered saline, PBS) to rehydrate the tissue and remove endogenous ligands.

-

Incubation : Slides are incubated with a solution containing tritiated this compound (³H-florbetaben) at a specific concentration (e.g., 2.5 nM) in buffer for a set time (e.g., 60 minutes) at room temperature.[19]

-

Non-specific Binding : To determine non-specific binding, a parallel set of slides is incubated under the same conditions but with the addition of a high concentration of non-radioactive ("cold") this compound or another competing ligand (e.g., 1 µM BTA-1) to block the specific binding sites.[19]

-

Washing : After incubation, the slides are washed in cold buffer multiple times to remove unbound radiotracer.

-

Drying and Exposure : The slides are dried and then apposed to a phosphor imaging plate or autoradiographic film for a period of several weeks.

-

Imaging and Analysis : The imaging plates are scanned, and the resulting digital autoradiograms are analyzed. The specific binding is calculated by subtracting the non-specific binding signal from the total binding signal. This allows for the quantification and visualization of β-amyloid plaque distribution in the tissue sections.

Protocol 3: In Vivo PET Imaging in a Transgenic Mouse Model

This protocol outlines a typical PET imaging study in a transgenic mouse model of Alzheimer's disease, such as the 5XFAD or APPswe/PS1dE9 models.[21][22][23]

-

Animal Preparation : Anesthetize the mouse (e.g., with isoflurane) and place it on the scanner bed. A tail vein catheter may be inserted for tracer injection.

-

Tracer Administration : Administer a bolus injection of [¹⁸F]this compound intravenously via the tail vein. The injected dose is recorded.

-

PET Scan Acquisition : A dynamic or static PET scan is acquired. For dynamic scans, acquisition starts simultaneously with the injection and continues for a period of 60-90 minutes. For static scans, imaging is performed at a specific time point post-injection (e.g., 30-60 minutes).

-

Image Reconstruction : The acquired PET data is corrected for attenuation and decay and reconstructed into a 3D image volume.

-

Image Analysis :

-

The PET image is co-registered with a corresponding anatomical image, such as a CT or MRI scan of the mouse brain, for accurate anatomical localization.

-

Regions of interest (ROIs) are drawn on specific brain areas (e.g., cortex, hippocampus) and a reference region devoid of specific binding (e.g., cerebellum).

-

The tracer uptake in each ROI is quantified. The most common metric is the Standardized Uptake Value Ratio (SUVR), calculated by dividing the mean uptake value in a target ROI by the mean uptake value in the reference region.

-

-

Statistical Analysis : SUVR values are compared between the transgenic and wild-type control groups to determine if there is a statistically significant difference in tracer uptake, indicating the presence of amyloid pathology.

Caption: Logical workflow for the diagnostic use of this compound PET.

References

- 1. Beta-amyloid imaging with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound (18F) - Wikipedia [en.wikipedia.org]

- 3. [(18)F]this compound: a review in β-amyloid PET imaging in cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. openmedscience.com [openmedscience.com]

- 5. radiologybusiness.com [radiologybusiness.com]

- 6. This compound to trace amyloid-β in the Alzheimer brain by means of PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound - Clinical Trials Arena [clinicaltrialsarena.com]

- 8. Automated synthesis of [18F]this compound as Alzheimer's disease imaging agent based on a synthesis module system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A simple and efficient automated microvolume radiosynthesis of [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Facile and rapid one-step radiosynthesis of [(18)F]BAY94-9172 with a new precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control [frontiersin.org]

- 14. go.drugbank.com [go.drugbank.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. This compound for PET Imaging of Beta-Amyloid Plaques in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. What is the mechanism of this compound F-18? [synapse.patsnap.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. In vitro Characterization of the Regional Binding Distribution of Amyloid PET Tracer this compound and the Glia Tracers Deprenyl and PK11195 in Autopsy Alzheimer’s Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vivo Imaging With 18F-FDG- and 18F-Florbetaben-PET/MRI Detects Pathological Changes in the Brain of the Commonly Used 5XFAD Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 22. [18F]-florbetaben PET/CT Imaging in the Alzheimer's Disease Mouse Model APPswe/PS1dE9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Cross-Sectional Comparison of Small Animal [18F]-Florbetaben Amyloid-PET between Transgenic AD Mouse Models | PLOS One [journals.plos.org]

Pharmacokinetic Profile of Florbetaben in Non-Human Primates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florbetaben (¹⁸F), marketed as Neuraceq®, is a fluorine-18 (B77423) radiolabeled stilbene (B7821643) derivative used for Positron Emission Tomography (PET) imaging of the brain to estimate β-amyloid neuritic plaque density in adult patients with cognitive impairment who are being evaluated for Alzheimer's disease and other causes of cognitive decline. Understanding the pharmacokinetic profile of this tracer in relevant animal models is crucial for preclinical research and drug development. This technical guide provides a comprehensive overview of the available information on the pharmacokinetics of this compound, with a focus on non-human primates, supplemented by data from other preclinical species and human studies where direct non-human primate data is not publicly available.

While specific quantitative pharmacokinetic parameters (such as AUC, Cmax, Tmax, and half-life) for this compound in non-human primate species are not extensively detailed in publicly accessible literature due to the proprietary nature of preclinical drug development data, this guide synthesizes information from regulatory documents and related research to provide a holistic view.

Preclinical Pharmacokinetic and Safety Assessment

Regulatory submissions to the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) confirm that this compound underwent a comprehensive preclinical development program to establish its safety and efficacy profile before human trials. These programs typically include studies in at least two species, one rodent and one non-rodent, to assess pharmacokinetics, biodistribution, and toxicology.

Experimental Protocols in Preclinical Studies

While specific protocols for this compound in non-human primates are not detailed in the public domain, a general methodology for such studies can be outlined based on standard practices in radiopharmaceutical development.

Typical Experimental Protocol for PET Imaging and Pharmacokinetic Analysis in Non-Human Primates:

-

Animal Model: Rhesus or Cynomolgus monkeys are commonly used due to their physiological and genetic similarity to humans.

-

Radiotracer Administration: A bolus injection of a specified dose of [¹⁸F]this compound is administered intravenously.

-

PET Imaging: Dynamic PET scans are acquired immediately following injection to measure the tracer's distribution and kinetics in the brain and other organs over time.

-

Arterial Blood Sampling: Serial arterial blood samples are collected to determine the concentration of the parent tracer and its metabolites in plasma over time, which is crucial for generating an arterial input function for kinetic modeling.

-

Metabolite Analysis: Plasma samples are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to separate the parent radiotracer from its radiolabeled metabolites.

-

Kinetic Modeling: The resulting time-activity curves from the PET data and the arterial input function are fitted to compartmental models to estimate pharmacokinetic parameters.

-

Biodistribution: Whole-body PET scans or ex vivo tissue counting at the end of the study can be used to determine the overall distribution of the radiotracer in various organs.

Pharmacokinetic Data

As previously stated, specific quantitative data from non-human primate studies are not publicly available. However, data from human studies provide valuable insights into the expected pharmacokinetic profile.

Human Pharmacokinetic Profile

After intravenous administration in humans, this compound exhibits rapid distribution and elimination. Key characteristics include:

-

Plasma Clearance: this compound is rapidly cleared from the plasma.

-

Metabolism: It is metabolized, with a notable polar metabolite fraction appearing in the plasma shortly after injection.

-

Brain Uptake: The tracer readily crosses the blood-brain barrier, reaching a peak concentration in the brain within minutes after injection.

The following table summarizes the key pharmacokinetic parameters of this compound in humans, which can serve as a reference for what might be expected in non-human primate models.

| Parameter | Value in Humans |

| Time to Peak Brain Uptake | ~5-15 minutes post-injection |

| Plasma Half-life (initial phase) | Rapid |

| Major Metabolites | Polar metabolites |

| Primary Route of Excretion | Hepatic |

Visualizations

Experimental Workflow for a Preclinical PET Study

The following diagram illustrates a typical workflow for a preclinical PET imaging study designed to evaluate the pharmacokinetics of a radiotracer like this compound in a non-human primate model.

Caption: Preclinical PET Study Workflow.

Known Metabolic Pathway of this compound

Based on in vitro studies, the metabolism of this compound is understood to proceed via several cytochrome P450 enzymes. The following diagram illustrates this relationship.

Caption: this compound Metabolic Pathway.

Conclusion

While a comprehensive, publicly available dataset on the pharmacokinetic profile of this compound in non-human primates is lacking, the available information from its preclinical development and human studies provides a strong indication of its behavior. It is a rapidly distributed and metabolized radiotracer, and non-human primate models have undoubtedly played a critical role in its successful clinical translation. For researchers in the field, understanding the general principles of preclinical radiotracer evaluation and the known human pharmacokinetic profile of this compound is essential for designing and interpreting new studies. Future publications of preclinical data, should they become available, would be of significant interest to the scientific community.

Core Principles of Florbetaben ([¹⁸F]) Radiochemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florbetaben ([¹⁸F]), marketed under the trade name Neuraceq®, is a fluorine-18 (B77423) labeled radiopharmaceutical used for Positron Emission Tomography (PET) imaging of the brain.[1] It is a diagnostic tool to visualize β-amyloid plaques, which are pathological hallmarks of Alzheimer's disease.[2][3] The radiotracer, a stilbene (B7821643) derivative, possesses a high affinity for the fibrillar form of amyloid-beta aggregates.[2][4] Its relatively long half-life of 110 minutes for fluorine-18 allows for centralized production and distribution to PET centers without an on-site cyclotron, a significant advantage over carbon-11 (B1219553) labeled tracers.[4] This guide provides an in-depth overview of the fundamental principles of this compound radiochemistry, including its synthesis, purification, and quality control.

Radiosynthesis of this compound ([¹⁸F])

The radiosynthesis of this compound ([¹⁸F]) is typically achieved through a nucleophilic substitution reaction. The process involves the labeling of a precursor molecule with [¹⁸F]fluoride, followed by deprotection and purification steps. Both one-step and two-step synthesis methodologies have been developed and are often performed using automated synthesis modules to ensure reproducibility and compliance with Good Manufacturing Practice (GMP).[5][6][7]

Precursors

Two main types of precursors are commonly used for the radiosynthesis of this compound ([¹⁸F]):

-

Boc-protected precursor: This precursor, N-Boc-4-(N-methylamino)-4'-(2-(2-(2-mesyloxyethoxy)ethoxy)ethoxy)stilbene, requires a two-step, one-pot synthesis. The initial nucleophilic fluorination is followed by an acidic hydrolysis step to remove the Boc (tert-butyloxycarbonyl) protecting group.[8][9]

-

Mesylate precursor: A newer, non-protected precursor, methanesulfonic acid 2-[2-(2-{4-[2-(4-methylamino-phenyl)-vinyl]-phenoxy}-ethoxy)-ethoxy]-ethyl ester, allows for a more direct, one-step radiosynthesis.[5][7]

Radiolabeling Reaction

The core of the synthesis is the nucleophilic substitution of a leaving group (typically a mesylate) on the precursor with [¹⁸F]fluoride. The [¹⁸F]fluoride is produced in a cyclotron and is activated by forming a complex with a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), in the presence of a weak base like potassium carbonate (K₂CO₃).[8] The reaction is typically carried out in an anhydrous aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, at an elevated temperature.[8][10]

Deprotection (for Boc-protected precursor)

When using the Boc-protected precursor, the intermediate product must be deprotected. This is achieved by acid hydrolysis, commonly using hydrochloric acid (HCl), at an elevated temperature.[8][11]

Experimental Protocols and Data

Automated Synthesis (Two-Step Method)

An automated synthesis procedure using a commercial module (e.g., PET-MF-2V-IT-1) has been described for the two-step synthesis.[5]

Methodology:

-

[¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride is trapped on an anion exchange cartridge and then eluted with a solution of Kryptofix 2.2.2 and potassium carbonate.

-

Azeotropic Drying: The solvent is removed by azeotropic distillation with acetonitrile.

-

Radiolabeling: The Boc-protected precursor dissolved in DMSO is added to the dried [¹⁸F]fluoride complex and heated.

-

Deprotection: After cooling, hydrochloric acid is added, and the mixture is heated to remove the Boc protecting group.

-

Purification: The crude product is purified by semi-preparative High-Performance Liquid Chromatography (HPLC).

-

Formulation: The collected HPLC fraction containing this compound ([¹⁸F]) is reformulated into an injectable solution, typically involving solid-phase extraction (SPE) using a C18 cartridge.[8]

Microvolume Synthesis (Two-Step Method)

A microvolume method has been developed for producing smaller batches of this compound ([¹⁸F]), which is particularly useful for preclinical studies.[8]

Methodology:

-

[¹⁸F]Fluoride Drying: Aqueous [¹⁸F]fluoride is azeotropically dried with a K₂CO₃/K₂₂₂ complex.[8]

-

Radiofluorination: The Boc-protected precursor (80 nmol) in 10 μL of DMSO is added and heated at 130 °C for 5 minutes.[8]

-

Deprotection: The intermediate is deprotected with HCl at 90 °C for 3 minutes.[8]

-

Purification: The crude product is purified via analytical scale HPLC.[8]

-

Formulation: The purified product is reformulated using a miniature C18 solid-phase extraction cartridge.[8]

One-Step Radiosynthesis

A more facile, one-step radiosynthesis has been developed using a non-protected mesylate precursor.[7]

Methodology:

-

[¹⁸F]Fluorination: The mesylate precursor is reacted with the activated [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.

-

Purification: The reaction mixture is purified using solid-phase extraction with a C18 Sep-Pak cartridge, which simplifies and shortens the overall process compared to HPLC purification.[7]

| Synthesis Method | Precursor | Synthesis Time | Radiochemical Yield (uncorrected) | Radiochemical Purity | Reference |

| Automated (Two-Step) | Boc-protected Mesylate | 50 min | 20-25% | > 95% | [5][11] |

| Microvolume (Two-Step) | Boc-protected | 55 min | 49 ± 3% | > 98% | [8] |

| One-Step (SPE Purification) | Mesylate | 30 min | 23 ± 3% | > 95% | [7] |

| Two-Step (SPE Purification) | Boc-protected Mesylate | 45 min | 17 ± 2% | > 95% | [7] |

Quality Control

To ensure the safety and efficacy of this compound ([¹⁸F]) for clinical use, several quality control tests are performed.

-

Radiochemical Purity and Identity: This is typically determined by analytical High-Performance Liquid Chromatography (HPLC). The retention time of the radioactive product is compared to that of a non-radioactive this compound reference standard.[12] The radiochemical purity should be ≥ 90%.[12]

-

Radionuclidic Purity: The identity of the radionuclide (¹⁸F) is confirmed by gamma spectroscopy and measurement of its half-life. The radionuclidic purity should be ≥ 99%.[12]

-

pH: The pH of the final injectable solution is measured to ensure it is within a physiologically acceptable range (typically 4.5 to 8.5).[12]

-

Residual Solvents: The levels of any residual solvents from the synthesis process (e.g., acetonitrile, DMSO, ethanol) are determined by gas chromatography to ensure they are below acceptable limits.

-

Bacterial Endotoxins: The final product is tested for bacterial endotoxins to ensure its sterility.

Visualization of Workflows and Mechanisms

Caption: Automated radiosynthesis workflow for this compound ([¹⁸F]).

Caption: Quality control workflow for this compound ([¹⁸F]).

Caption: Mechanism of action of this compound ([¹⁸F]).

Conclusion

The radiochemistry of this compound ([¹⁸F]) is well-established, with robust and automated synthesis methods that provide high yields and purity suitable for clinical applications. The development of both two-step and more streamlined one-step synthesis protocols offers flexibility for different production needs. Rigorous quality control procedures are essential to ensure the final product is safe and effective for its intended use in the diagnostic imaging of β-amyloid plaques in the brain. The principles outlined in this guide provide a foundational understanding for researchers and professionals involved in the development and application of this important PET radiopharmaceutical.

References

- 1. This compound (18F) - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of this compound F-18? [synapse.patsnap.com]

- 3. 18F-florbetaben whole-body PET/MRI for evaluation of systemic amyloid deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Beta-amyloid imaging with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Automated synthesis of [18F]this compound as Alzheimer's disease imaging agent based on a synthesis module system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. GMP-compliant automated synthesis of [(18)F]AV-45 (Florbetapir F 18) for imaging beta-amyloid plaques in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Facile and rapid one-step radiosynthesis of [(18)F]BAY94-9172 with a new precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A simple and efficient automated microvolume radiosynthesis of [18F]this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound for PET Imaging of Beta-Amyloid Plaques in the Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. digitalcommons.wustl.edu [digitalcommons.wustl.edu]

- 11. researchgate.net [researchgate.net]

- 12. Ethnic comparison of pharmacokinetics of 18F-florbetaben, a PET tracer for beta-amyloid imaging, in healthy Caucasian and Japanese subjects - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Off-Target Binding Profile of Florbetaben: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Florbetaben ([¹⁸F]this compound), commercially known as Neuraceq®, is a fluorine-18 (B77423) labeled PET tracer highly specific for the detection of β-amyloid (Aβ) plaques, a key neuropathological hallmark of Alzheimer's disease.[1][2] While its high affinity for Aβ is well-established, a thorough understanding of its off-target binding profile is crucial for a comprehensive safety and specificity assessment. This technical guide provides an in-depth overview of the publicly available data on the off-target binding of this compound, details the experimental methodologies used for its characterization, and presents visual workflows for key experimental protocols.

Introduction

This compound is a stilbene (B7821643) derivative that binds to Aβ plaques in the brain, allowing for their visualization and quantification via Positron Emission Tomography (PET).[3] Its utility in the diagnostic evaluation of cognitive impairment is well-documented.[4][5] Off-target binding, the interaction of a drug or imaging agent with molecular targets other than its intended target, can lead to unforeseen pharmacological effects or confounding signals in diagnostic imaging. Therefore, a detailed characterization of the off-target binding profile of this compound is essential for accurate image interpretation and patient safety.

In Vitro Off-Target Binding Profile

While extensive off-target screening data against a broad panel of CNS receptors, ion channels, and enzymes are not publicly available in peer-reviewed literature or regulatory summaries, key studies have established the high specificity of this compound for Aβ plaques over other protein aggregates commonly found in neurodegenerative diseases.

Table 1: Summary of this compound Binding Specificity

| Target | Binding Affinity/Observation | Reference |

| β-Amyloid Plaques | High affinity (Kd of 16 nM and 135 nM in frontal cortex homogenates from AD patients) | [3][6] |

| Tau Aggregates | Does not bind to AT8 positive tau deposits in brain tissue from patients with frontotemporal dementia.[3][6] | [3][6] |

| α-Synuclein Aggregates | Does not bind to α-synuclein in tissue from patients with dementia with Lewy bodies. | [7] |

It is standard practice during drug development to conduct safety pharmacology studies that assess binding to a wide range of molecular targets. The FDA and EMA have deemed this compound safe for clinical use, suggesting no significant off-target interactions were identified that would pose a safety concern at the microdoses used in PET imaging.[1][8]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the binding profile of radiopharmaceuticals like this compound.

In Vitro Radioligand Competition Binding Assay

This assay is used to determine the binding affinity of a test compound (unlabeled this compound) to a specific receptor or target by measuring its ability to compete with a radiolabeled ligand known to bind to that target.

Workflow for In Vitro Radioligand Competition Binding Assay

Caption: Workflow of an in vitro radioligand competition binding assay.

Detailed Methodology:

-

Membrane Preparation:

-

Tissues or cells expressing the target of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[9]

-

The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in a suitable assay buffer.[9]

-

Protein concentration is determined using a standard method (e.g., BCA assay).[9]

-

-

Incubation:

-

In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a suitable radioligand for the off-target of interest and varying concentrations of unlabeled this compound.[9][10]

-

Incubation is typically carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[9]

-

-

Separation:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.[10]

-

The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[10]

-

-

Detection and Analysis:

-

The radioactivity retained on the filters is measured using a scintillation counter.[10]

-

Non-specific binding is determined in the presence of a high concentration of a known ligand for the target.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.[9]

-

In Vitro Autoradiography

This technique is used to visualize the anatomical distribution of binding sites for a radiolabeled compound (e.g., [³H]this compound or [¹⁸F]this compound) in tissue sections.

Workflow for In Vitro Autoradiography

Caption: Workflow of an in vitro autoradiography experiment.

Detailed Methodology:

-

Tissue Preparation:

-

Incubation and Washing:

-

The slides are pre-incubated in a buffer to rehydrate the tissue and remove any endogenous molecules that might interfere with binding.[12]

-

For total binding, sections are incubated with a solution containing radiolabeled this compound (e.g., [³H]this compound).[13]

-

For determining non-specific binding, adjacent sections are incubated with the radiolabeled this compound plus a high concentration of a non-radioactive competitor (e.g., unlabeled this compound) to saturate the specific binding sites.[13]

-

After incubation, the slides are washed in a series of ice-cold buffers to remove unbound radioligand.[14]

-

-

Exposure and Imaging:

-

Analysis:

-

The resulting digital images are analyzed using densitometry software. The signal intensity in different brain regions is quantified.

-

Specific binding is determined by subtracting the non-specific binding signal from the total binding signal.[13]

-

In Vivo Off-Target Binding Assessment

In vivo studies in animal models and human clinical trials provide further information on the off-target binding profile of this compound.

-

Biodistribution Studies: These studies in animals track the distribution of radiolabeled this compound throughout the body over time. The safety data from clinical trials, which included assessments from 978 administrations to 872 subjects, showed no signs of organ toxicity or impaired tolerance resulting from pharmacodynamic activity, suggesting a lack of significant off-target binding in peripheral organs at the administered dose.[1]

-

Human PET Imaging: Clinical studies have demonstrated high uptake of this compound in cortical regions known to contain Aβ plaques in patients with Alzheimer's disease, with lower, non-specific binding observed in white matter.[5] The lack of significant uptake in other brain regions known to be rich in various neurotransmitter receptors further supports the specificity of this compound for Aβ plaques.

Conclusion

The available evidence strongly indicates that this compound is a highly specific PET tracer for β-amyloid plaques. In vitro studies have demonstrated its lack of significant binding to other common protein aggregates such as tau and α-synuclein. While detailed quantitative data from broad off-target screening panels are not publicly available, the comprehensive non-clinical and clinical safety data support a favorable off-target binding profile with no identified interactions of clinical concern at the diagnostic doses used. The experimental protocols outlined in this guide provide a framework for the continued evaluation of the specificity of novel PET radiopharmaceuticals.

References

- 1. Beta-amyloid imaging with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. About Neuraceq® this compound F-18 Injection | Life Molecular Imaging [neuraceq.com]

- 5. Cerebral amyloid-β PET with this compound (18F) in patients with Alzheimer's disease and healthy controls: a multicentre phase 2 diagnostic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. In vitro characterization of [18F]-florbetaben, an Aβ imaging radiotracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. benchchem.com [benchchem.com]

- 11. Autoradiography as a Simple and Powerful Method for Visualization and Characterization of Pharmacological Targets [jove.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Autoradiography [fz-juelich.de]

- 14. Video: Autoradiography as a Simple and Powerful Method for Visualization and Characterization of Pharmacological Targets [jove.com]

A Technical Guide to the Correlation of Florbetaben (¹⁸F) Uptake with Amyloid-β Pathology

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The deposition of amyloid-beta (Aβ) plaques in the brain is a central pathological hallmark of Alzheimer's disease (AD).[1] The ability to accurately detect and quantify Aβ pathology in vivo is critical for early diagnosis, patient stratification in clinical trials, and monitoring the efficacy of amyloid-targeting therapies.[2][3][4] Florbetaben (¹⁸F) is a fluorine-18 (B77423) labeled radiopharmaceutical that has been developed for positron emission tomography (PET) imaging of Aβ neuritic plaques.[5][6] Extensive clinical validation, benchmarked against post-mortem histopathology, has established a robust and reliable correlation between this compound uptake in the brain and the underlying amyloid plaque density. This technical guide provides an in-depth overview of the mechanism of action, experimental protocols used for validation, and the quantitative relationship between this compound PET signal and histopathologically confirmed amyloid pathology.

Introduction to this compound (¹⁸F) and Amyloid Imaging

The amyloid cascade hypothesis posits that the accumulation of Aβ peptides is the initiating event in the pathogenesis of AD, leading to subsequent neurodegeneration and cognitive decline.[7][8] For decades, the definitive confirmation of Aβ plaques was only possible through post-mortem brain tissue examination.[2] The development of PET tracers capable of crossing the blood-brain barrier and specifically binding to these plaques has revolutionized the field.[9]

This compound is a stilbene (B7821643) derivative labeled with the positron-emitting isotope fluorine-18 (¹⁸F).[5] Its 110-minute half-life allows for widespread distribution to PET centers, making it a practical tool for routine clinical and research use.[5] Numerous studies have demonstrated that this compound PET imaging can sensitively and specifically detect neuritic Aβ plaques, providing a reliable estimate of plaque density in living individuals.[6][10] A negative this compound scan indicates sparse to no neuritic plaques, reducing the likelihood that a patient's cognitive impairment is due to AD.[5][11]

Mechanism of Action and PET Signal Generation

The utility of this compound as an amyloid imaging agent is predicated on its specific biochemical interactions and the physical principles of PET.

-

Blood-Brain Barrier Penetration: Following intravenous administration, this compound is designed to effectively cross the blood-brain barrier to enter the brain tissue.[12]

-

Specific Binding to Fibrillar Amyloid: The benzothiazole (B30560) core of the this compound molecule exhibits high affinity and selectivity for the fibrillar form of Aβ aggregates, which constitute the core of amyloid plaques.[5][12] It specifically binds to the β-pleated sheet conformation of these aggregates and does not show significant binding to other protein aggregates like tau or α-synuclein.[5]

-

Positron Emission and Detection: The ¹⁸F radioisotope decays by emitting a positron. This positron travels a short distance before annihilating with a nearby electron, resulting in the emission of two 511 keV gamma photons that travel in opposite directions.[12] These photons are detected by the PET scanner, allowing for the three-dimensional reconstruction of the tracer's distribution in the brain.[12] Areas with higher concentrations of Aβ plaques will accumulate more this compound, leading to a higher PET signal.

References

- 1. Frontiers | Amyloid-beta aggregation implicates multiple pathways in Alzheimer’s disease: Understanding the mechanisms [frontiersin.org]

- 2. Histological validation of neuroimaging modalities | Lea T. Grinberg Lab [grinberglab.ucsf.edu]

- 3. AMYLOID IMAGING IN AGING AND DEMENTIA: TESTING THE AMYLOID HYPOTHESIS IN VIVO - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Beta-amyloid imaging with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [(18)F]this compound: a review in β-amyloid PET imaging in cognitive impairment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Alzheimer’s disease: amyloid-based pathogenesis and potential therapies - PMC [pmc.ncbi.nlm.nih.gov]